molecular formula C19H21F3N2O4S B2495668 N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide CAS No. 1105234-20-5

N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide

Cat. No. B2495668
CAS RN: 1105234-20-5
M. Wt: 430.44
InChI Key: RVPGZKNJLDBIHH-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide, also known as TFPB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TFPB has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Catalytic Reactions

The compound has been explored in the context of catalytic reactions, such as Rh-catalyzed isomerization and intramolecular redox reactions. These processes involve the cleavage of C-H bonds and subsequent intramolecular hydrogen transfer, leading to the formation of compounds like dihydropyrans and ketoolefins, which are valuable in synthetic chemistry (Shikanai, Murase, Hata, & Urabe, 2009).

Membrane Technology

In the field of membrane technology, novel sulfonated thin-film composite nanofiltration membranes have been developed for dye treatment applications. These membranes incorporate sulfonated aromatic diamine monomers to enhance water flux and dye rejection, demonstrating the compound's role in improving water purification technologies (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of related compounds, where novel arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized and evaluated against various bacterial and fungal strains. These studies contribute to the development of new antimicrobial agents, highlighting the potential biomedical applications of compounds within this chemical class (Sarvaiya, Gulati, & Patel, 2019).

Organic Synthesis

The compound's derivatives have been studied for their potential in organic synthesis, including the formation of 5-oxoindeno[1,2-b]pyran derivatives. This research contributes to the synthesis of complex organic molecules, which can have various applications in medicinal chemistry and materials science (Lu̅sis, Liepin'sh, Mutsenietse, & Dubur, 1988).

Ligand Chemistry

In ligand chemistry, the compound has been used to study its coordination properties with lanthanide ions, providing insights into the design of new ligands for metal ion complexation. Such studies are crucial for developing materials with specific optical, magnetic, or catalytic properties (Caravan, Hedlund, Liu, Sjoeberg, & Orvig, 1995).

Mechanism of Action

properties

IUPAC Name

N-[4-[2-[3-(trifluoromethyl)phenoxy]ethylsulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O4S/c1-2-4-18(25)24-15-7-9-17(10-8-15)29(26,27)23-11-12-28-16-6-3-5-14(13-16)19(20,21)22/h3,5-10,13,23H,2,4,11-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPGZKNJLDBIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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